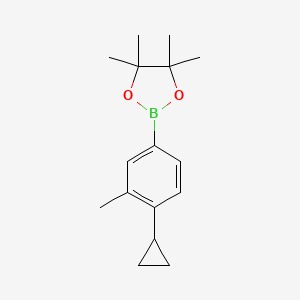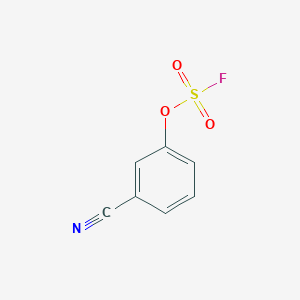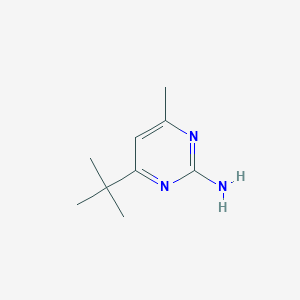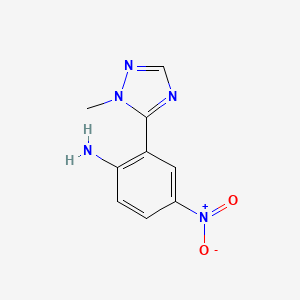
2-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The triazole ring is then coupled with the nitrated aniline derivative under suitable conditions, often involving a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The triazole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Palladium, copper.
Major Products Formed
Reduction: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline and its derivatives involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of microbial pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)-4-nitroaniline: Similar structure but with the triazole ring substituted at the 3-position.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar triazole ring but with a pyridine moiety instead of an aniline ring.
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9N5O2 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-(2-methyl-1,2,4-triazol-3-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)7-4-6(14(15)16)2-3-8(7)10/h2-5H,10H2,1H3 |
Clave InChI |
WWIXVFXXDZINHN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


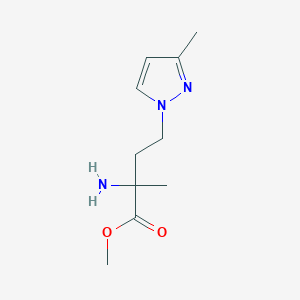
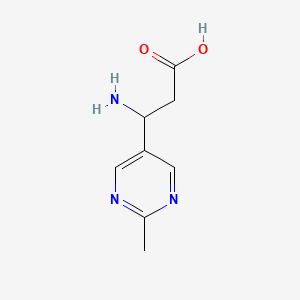
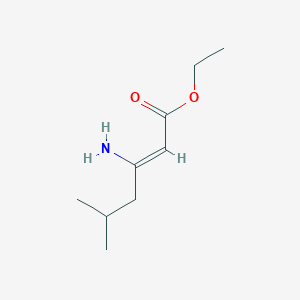
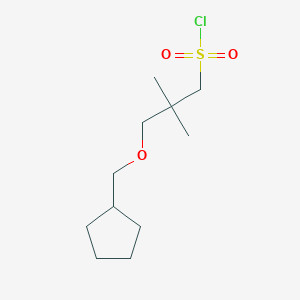
![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
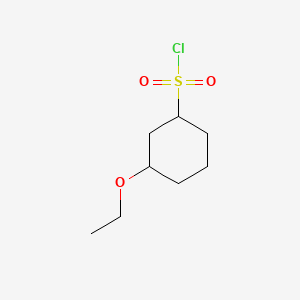
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
